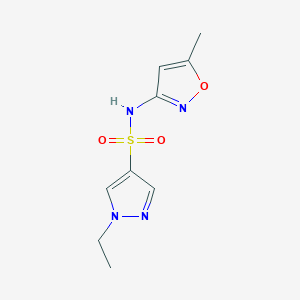![molecular formula C17H20N2O4S B5499498 N-(2-methoxy-1-methylethyl)-4-[(phenylsulfonyl)amino]benzamide](/img/structure/B5499498.png)
N-(2-methoxy-1-methylethyl)-4-[(phenylsulfonyl)amino]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-methoxy-1-methylethyl)-4-[(phenylsulfonyl)amino]benzamide, also known as PAK4 inhibitor, is a small molecule drug that has been extensively studied for its potential therapeutic applications in various diseases.
Wirkmechanismus
N-(2-methoxy-1-methylethyl)-4-[(phenylsulfonyl)amino]benzamide inhibitor works by inhibiting the activity of this compound, a protein kinase that plays a crucial role in various cellular processes, including cell proliferation, migration, and invasion. This compound inhibitor binds to the ATP-binding pocket of this compound and prevents its activation, thereby inhibiting its downstream signaling pathways.
Biochemical and Physiological Effects:
Studies have shown that this compound inhibitor has significant biochemical and physiological effects, including the inhibition of cancer cell proliferation, migration, and invasion, the induction of apoptosis, and the suppression of tumor growth in vivo. In addition, this compound inhibitor has been shown to have anti-inflammatory effects, making it a potential therapeutic agent for inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-(2-methoxy-1-methylethyl)-4-[(phenylsulfonyl)amino]benzamide inhibitor is its specificity for this compound, which makes it an attractive tool for studying the role of this compound in various cellular processes. However, one of the limitations of this compound inhibitor is its relatively low potency, which may limit its use in certain applications.
Zukünftige Richtungen
There are several future directions for the study of N-(2-methoxy-1-methylethyl)-4-[(phenylsulfonyl)amino]benzamide inhibitor, including the development of more potent and selective this compound inhibitors, the investigation of its therapeutic potential in other diseases, and the elucidation of its mechanism of action at the molecular level. In addition, the use of this compound inhibitor in combination with other drugs may enhance its therapeutic efficacy and reduce its potential side effects.
Synthesemethoden
The synthesis of N-(2-methoxy-1-methylethyl)-4-[(phenylsulfonyl)amino]benzamide inhibitor involves several steps, including the reaction between 4-aminobenzenesulfonamide and 2-methoxy-1-methylethylamine to form N-(2-methoxy-1-methylethyl)-4-aminobenzenesulfonamide, followed by the reaction with 4-fluoro-3-nitrobenzoic acid to form N-(2-methoxy-1-methylethyl)-4-[(4-fluoro-3-nitrophenyl)sulfonamido]benzamide. The final step involves the reduction of the nitro group to an amino group using hydrogen gas and palladium on carbon as a catalyst.
Wissenschaftliche Forschungsanwendungen
N-(2-methoxy-1-methylethyl)-4-[(phenylsulfonyl)amino]benzamide inhibitor has been shown to have potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and inflammatory diseases. Studies have shown that this compound plays a crucial role in cancer cell proliferation, migration, and invasion, making it an attractive target for cancer therapy. In addition, this compound has been implicated in the pathogenesis of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease, making it a potential target for the treatment of these diseases.
Eigenschaften
IUPAC Name |
4-(benzenesulfonamido)-N-(1-methoxypropan-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O4S/c1-13(12-23-2)18-17(20)14-8-10-15(11-9-14)19-24(21,22)16-6-4-3-5-7-16/h3-11,13,19H,12H2,1-2H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTBUKOHGAOHLEI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COC)NC(=O)C1=CC=C(C=C1)NS(=O)(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-ethyl-5-{3-[3-(4-ethylphenoxy)propoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5499432.png)
![N-(5-chloro-2-pyridinyl)-2-[(5-cyclopentyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5499440.png)
![(1S,9R)-11-{[2-(2-thienyl)-1,3-thiazol-4-yl]carbonyl}-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-6-one](/img/structure/B5499442.png)
![N''-{4-[(4-methylbenzyl)oxy]benzylidene}carbonohydrazonic diamide](/img/structure/B5499443.png)
![2-hydroxy-2-methyl-N-{[2-(4-pyridin-2-ylpiperazin-1-yl)pyridin-3-yl]methyl}propanamide](/img/structure/B5499451.png)
![1'-(2-ethoxybenzoyl)spiro[indole-3,3'-piperidin]-2(1H)-one](/img/structure/B5499452.png)
![N-benzyl-2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylthio)acetamide](/img/structure/B5499457.png)
![4-[2-(benzylthio)benzoyl]-2,6-dimethylmorpholine](/img/structure/B5499461.png)
![3-bromo-5-methoxy-4-[(2-methyl-2-propen-1-yl)oxy]benzamide](/img/structure/B5499479.png)

![2-methyl-2-(1H-pyrrol-1-yl)-N-[2-(1H-1,2,4-triazol-1-yl)benzyl]propanamide](/img/structure/B5499485.png)
![4-(3,6-dihydropyridin-1(2H)-yl)-2-pyridin-2-yl-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine](/img/structure/B5499493.png)
![methyl 2-[(1,4-dioxa-8-azaspiro[4.5]dec-8-ylacetyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B5499506.png)
